molecular formula C29H27N3O2S B2670004 2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034575-78-3

2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2670004
CAS No.: 2034575-78-3
M. Wt: 481.61
InChI Key: FSGXLPHYDZUBDP-UHFFFAOYSA-N
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Description

2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thioether group: The 2,5-dimethylbenzyl group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

    Addition of the methoxybenzyl group: This step involves the alkylation of the intermediate compound with 4-methoxybenzyl chloride.

    Final functionalization: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up reaction volumes: Ensuring that the reactions are scalable without compromising the quality of the product.

    Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups. This makes it distinct from other pyrrolopyrimidine derivatives and imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2S/c1-19-9-10-20(2)23(15-19)18-35-29-31-26-25(22-7-5-4-6-8-22)16-30-27(26)28(33)32(29)17-21-11-13-24(34-3)14-12-21/h4-16,30H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGXLPHYDZUBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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